molecular formula C22H22N2O5 B2549490 3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034315-55-2

3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2549490
CAS RN: 2034315-55-2
M. Wt: 394.427
InChI Key: CCHUNQQAWXARSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, commonly known as Moclobemide, is an antidepressant drug that belongs to the class of reversible monoamine oxidase inhibitors (MAOIs). It is used to treat major depressive disorder and social anxiety disorder. Moclobemide has a unique mechanism of action and is known to have fewer side effects compared to traditional MAOIs.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of oxazolidine and thiazolidine derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, Badr et al. (1981) demonstrated the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines from α-amino acid ethyl esters, which upon further processing, could yield bicyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981). This synthetic versatility is crucial for developing new pharmaceuticals and agrochemicals.

Antimicrobial and Fungicidal Applications

Oxazolidinone derivatives have been identified as promising antimicrobial and fungicidal agents. The discovery and optimization of famoxadone, a new agricultural fungicide, exemplify the fungicidal potential of oxazolidinones. Famoxadone, developed by DuPont, is effective against pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops, highlighting the significant impact of oxazolidinone derivatives in agriculture (Sternberg et al., 2001).

Antidiabetic Potential

Some oxazolidinediones have shown potential in improving glucose tolerance. Schnur and Morville (1986) found that certain 5-substituted oxazolidinediones could enhance glucose tolerance and potentiate insulin release without causing hypoglycemia, pointing towards a potential application in diabetes management (Schnur & Morville, 1986).

Antibacterial Activity

The selective killing of bacterial persisters by certain chemical compounds without affecting normal antibiotic-sensitive cells represents another critical area of application. Kim et al. (2011) demonstrated that a specific compound could revert persisters to antibiotic-sensitive cells, offering a novel approach to tackling bacterial persistence, a significant challenge in treating infections (Kim et al., 2011).

properties

IUPAC Name

3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHUNQQAWXARSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.